molecular formula C12H16BrNO2 B1343040 tert-Butyl (4-bromophenyl)(methyl)carbamate CAS No. 639520-70-0

tert-Butyl (4-bromophenyl)(methyl)carbamate

Cat. No.: B1343040
CAS No.: 639520-70-0
M. Wt: 286.16 g/mol
InChI Key: MUCSVQRHNPYUIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-bromophenyl)(methyl)carbamate is an organic compound with the molecular formula C12H16BrNO2. It is a carbamate derivative, which is often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-bromophenyl)(methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromophenyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted carbamates, amines, and various oxidized or reduced derivatives, depending on the specific reaction conditions .

Scientific Research Applications

tert-Butyl (4-bromophenyl)(methyl)carbamate is a carbamate derivative with the molecular formula C12H16BrNO2C_{12}H_{16}BrNO_{2} and a molecular weight of approximately 286.169 g/mol . It contains a tert-butyl group, a 4-bromophenyl moiety, and a methyl group attached to a carbamate functional group. It is known for its stability and reactivity, making it a valuable intermediate in synthesizing complex molecules.

Scientific Research Applications

This compound is used in scientific research across chemistry, biology, medicine, and industry.

  • Chemistry It serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. It is also used in synthesizing N-Boc-protected anilines and tetrasubstituted pyrroles. The general method involves reacting this compound with a suitable pyrrole precursor in the presence of a catalyst under mild conditions in various solvents.
  • Biology The compound is used to study enzyme inhibition and protein interactions because of its ability to form stable carbamate linkages. Carbamates can affect the cholinergic system by inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
  • Medicine It serves as a precursor in synthesizing drugs that target specific biological pathways.
  • Industry The compound is utilized in the production of specialty chemicals and materials.

Biological Activities

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The compound's halogenated aromatic structure allows it to engage in non-covalent interactions such as π-π stacking and halogen bonding, which can modulate the activity of target proteins.

This compound inhibits several enzymes by binding to their active sites, thus affecting their catalytic activities.

  • Acetylcholinesterase (AChE) Some carbamate derivatives have demonstrated moderate inhibition of AChE, which is crucial for neurotransmitter regulation.
  • Serotonin Transporter (SERT) Similar compounds have been studied for their inhibitory effects on SERT, impacting serotonin reuptake mechanisms in the brain.

Case Studies and Research Findings

StudyFindings
Investigated the interaction of brominated compounds with SERTFound varying inhibition potency based on substitution patterns.
Demonstrated effective synthesis routes for N-Boc-protected anilines using this carbamate as a precursorN/A
Explored the enzyme inhibition capabilities of carbamatesFound moderate AChE inhibition with implications for neuropharmacology.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromophenyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction is often reversible, depending on the stability of the carbamate linkage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-bromophenyl)(methyl)carbamate is unique due to the presence of both the tert-butyl and bromophenyl groups, which confer specific reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications .

Biological Activity

tert-Butyl (4-bromophenyl)(methyl)carbamate is an organic compound with significant potential in medicinal chemistry and biological research. Its structure, which includes a tert-butyl group, a 4-bromophenyl moiety, and a methyl group attached to a carbamate functional group, suggests diverse interactions with biological systems. This article explores the biological activities associated with this compound, including its mechanisms of action, applications in enzyme inhibition, and potential therapeutic uses.

  • Molecular Formula : C₁₂H₁₆BrNO₂
  • Molecular Weight : Approximately 286.169 g/mol
  • Structure :
    • Features a tert-butyl group for steric hindrance.
    • Contains a bromophenyl group that may enhance reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's halogenated aromatic structure allows it to engage in various non-covalent interactions such as π-π stacking and halogen bonding, which can modulate the activity of target proteins.

Enzyme Inhibition

This compound has been shown to inhibit several enzymes by binding to their active sites, thus affecting their catalytic activities. For instance:

  • Acetylcholinesterase (AChE) : Some carbamate derivatives have demonstrated moderate inhibition of AChE, which is crucial for neurotransmitter regulation .
  • Serotonin Transporter (SERT) : Similar compounds have been studied for their inhibitory effects on SERT, impacting serotonin reuptake mechanisms in the brain .

Biological Applications

This compound has several notable applications in biological research and medicinal chemistry:

  • Synthesis of Complex Organic Molecules : It serves as an intermediate in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, which are valuable in drug development.
  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting potential applications in treating infections .
  • Antitumor Properties : Preliminary studies indicate that derivatives may exhibit antitumor activity, warranting further investigation into their mechanisms and efficacy.

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various experimental contexts:

StudyFindings
Investigated the interaction of brominated compounds with SERT; found varying inhibition potency based on substitution patterns.
Demonstrated effective synthesis routes for N-Boc-protected anilines using this carbamate as a precursor.
Explored the enzyme inhibition capabilities of carbamates; found moderate AChE inhibition with implications for neuropharmacology.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
tert-Butyl (4-bromophenyl)carbamateC₁₁H₁₄BrNO₂Lacks methyl group; simpler structure
Methyl (4-bromophenyl)carbamateC₉H₈BrNO₂No tert-butyl group; less sterically hindered
Ethyl (4-bromophenyl)(methyl)carbamateC₁₀H₁₂BrNO₂Ethyl group instead of tert-butyl; different properties

The presence of both the tert-butyl and methyl groups in this compound contributes to its unique steric properties and potential reactivity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (4-bromophenyl)(methyl)carbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves carbamate formation via reaction of 4-bromo-N-methylaniline with tert-butyl chloroformate under basic conditions. Key parameters include:

  • Temperature : Maintain 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis of the chloroformate) .
  • Solvent : Use anhydrous dichloromethane or THF to enhance solubility and reactivity .
  • Base : Triethylamine or DMAP (4-dimethylaminopyridine) can improve nucleophilic substitution efficiency .
    Example Protocol :
StepReagent/ConditionPurpose
14-Bromo-N-methylaniline + tert-butyl chloroformateCarbamate bond formation
2Triethylamine (2.5 eq.) in DCM, 0°CNeutralize HCl byproduct
3Stir at RT for 12 hrComplete reaction
4Purify via column chromatography (hexane:EtOAc)Remove unreacted starting material
Yield optimization (>75%) requires strict anhydrous conditions and slow reagent addition .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : <sup>1</sup>H NMR should show peaks for tert-butyl (δ 1.4 ppm, singlet, 9H), methyl carbamate (δ 3.0 ppm, singlet, 3H), and aromatic protons (δ 7.2–7.6 ppm) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 min .
  • Mass Spectrometry : ESI-MS should display [M+H]<sup>+</sup> at m/z 314.03 (C12H15BrNO2<sup>+</sup>) .
    Discrepancies in exact mass (e.g., due to isotopic Br patterns) must be accounted for during interpretation .

Advanced Research Questions

Q. How can researchers optimize diastereoselectivity when using this compound in asymmetric reactions?

  • Methodological Answer : The bromophenyl group’s steric bulk influences stereochemical outcomes. Strategies include:

  • Chiral Catalysts : Use Pd-based catalysts (e.g., Josiphos ligands) for Suzuki-Miyaura couplings to control axial chirality .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance substrate-catalyst interactions, improving enantiomeric excess (ee >80%) .
  • Temperature : Lower temperatures (–20°C) favor kinetic control, reducing racemization .
    Case Study : A 2021 study achieved 92% ee in a cross-coupling reaction using Pd(OAc)2/SPhos in toluene at –10°C .

Q. What are the stability profiles of this compound under varying pH and thermal conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Stability : TGA analysis shows decomposition onset at ~180°C. Store at –20°C in inert atmosphere to prevent degradation .
  • pH Sensitivity : Hydrolysis occurs rapidly in acidic (pH <3) or basic (pH >10) conditions, yielding 4-bromo-N-methylaniline and CO2. Monitor via HPLC:
ConditionHalf-Life (25°C)
pH 12 hr
pH 7>30 days
pH 124 hr
Buffered solutions (pH 6–8) are recommended for long-term storage .

Q. How can researchers address contradictory data in purity assessments (e.g., HPLC vs. NMR integration)?

  • Methodological Answer : Discrepancies often arise from:

  • Residual Solvents : NMR may underestimate purity if volatile solvents (e.g., DCM) remain. Dry samples under vacuum (24 hr) before analysis .
  • Isomeric Impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers not detected by standard methods .
  • Byproduct Identification : LC-MS/MS can detect trace brominated side products (e.g., dibromo derivatives) .
    Cross-validate with elemental analysis (C, H, N) for absolute quantification .

Q. Data Contradiction Analysis

Q. Why might reported melting points for this compound vary across studies?

  • Methodological Answer : Variations (e.g., 103–106°C vs. 110°C) stem from:

  • Polymorphism : Recrystallize from ethanol/water to isolate the most stable polymorph .
  • Impurity Profile : Even 2% impurities (e.g., residual amine) can depress melting points. Re-purify via flash chromatography .
  • Measurement Technique : Differential Scanning Calorimetry (DSC) provides more accurate data than capillary methods .

Properties

IUPAC Name

tert-butyl N-(4-bromophenyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCSVQRHNPYUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619180
Record name tert-Butyl (4-bromophenyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639520-70-0
Record name tert-Butyl (4-bromophenyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.263 mL (1.1 eq.) iodomethane are added dropwise at room temperature to a stirred suspension of 1.1 g (4 mmol) (4-bromo-phenyl)-carbamic acid tert-butyl ester and 2 g (1.6 eq.) cesium carbonate in 15 mL DMF. After stirring for an additional 18 hours, the reaction mixture is extracted with water/ethyl acetate and the combined organic phases are washed with brine, dried over magnesium sulfate and evaporated to yield the desired product as a colorless oil, which is used without further purification.
Quantity
0.263 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-Butyl (4-bromophenyl)(methyl)carbamate
tert-Butyl (4-bromophenyl)(methyl)carbamate
tert-Butyl (4-bromophenyl)(methyl)carbamate
tert-Butyl (4-bromophenyl)(methyl)carbamate
tert-Butyl (4-bromophenyl)(methyl)carbamate
tert-Butyl (4-bromophenyl)(methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.